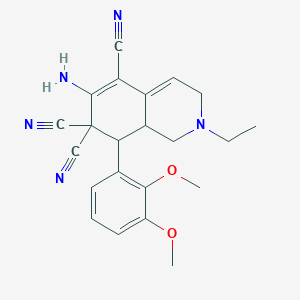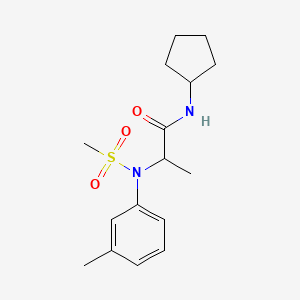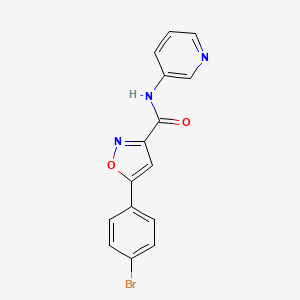![molecular formula C12H18N2O4 B4461159 methyl N-{[(2-furylmethyl)amino]carbonyl}valinate](/img/structure/B4461159.png)
methyl N-{[(2-furylmethyl)amino]carbonyl}valinate
Vue d'ensemble
Description
Methyl N-{[(2-furylmethyl)amino]carbonyl}valinate (FMOC-Val-OCH3) is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, chemical biology, and materials science. The compound is a derivative of the amino acid valine and is commonly used as a protecting group in peptide synthesis.
Mécanisme D'action
The mechanism of action of FMOC-Val-OCH3 is not well understood. However, it is believed that the compound acts as a protecting group by blocking the amino group of valine. This prevents unwanted reactions from occurring during peptide synthesis and ensures that the desired peptide sequence is obtained.
Biochemical and physiological effects:
FMOC-Val-OCH3 does not have any known biochemical or physiological effects as it is primarily used as a protecting group in peptide synthesis and other chemical reactions. However, it is important to note that the compound should be handled with care as it can be toxic if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
FMOC-Val-OCH3 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it is compatible with a wide range of chemical reactions and can be used as a protecting group for a variety of amino acids. However, one limitation of FMOC-Val-OCH3 is that it can be difficult to remove from peptides after synthesis, which can affect the yield and purity of the final product.
Orientations Futures
There are several future directions related to FMOC-Val-OCH3. One area of research is the development of new protecting groups that can be used in peptide synthesis. Additionally, researchers are exploring the potential applications of FMOC-Val-OCH3 in the development of new materials and drug discovery. Further studies are needed to fully understand the mechanism of action of FMOC-Val-OCH3 and its potential applications in various fields.
Conclusion:
In conclusion, FMOC-Val-OCH3 is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly used as a protecting group in peptide synthesis and has found applications in the development of new materials and drug discovery. While there are several advantages to using FMOC-Val-OCH3 in lab experiments, there are also limitations that need to be considered. Further studies are needed to fully understand the potential of FMOC-Val-OCH3 in various fields.
Applications De Recherche Scientifique
FMOC-Val-OCH3 has found various applications in scientific research. It is commonly used as a protecting group in peptide synthesis, where it is used to protect the amino group of valine. The compound is also used in the synthesis of various small molecules and natural products. Additionally, FMOC-Val-OCH3 has been used in the development of new materials such as hydrogels and polymers.
Propriétés
IUPAC Name |
methyl 2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-8(2)10(11(15)17-3)14-12(16)13-7-9-5-4-6-18-9/h4-6,8,10H,7H2,1-3H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQXRLLQYZXPLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)NCC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(3,4-dichlorophenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4461090.png)
![N-[2-(diethylamino)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B4461093.png)
![3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol](/img/structure/B4461101.png)

![4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B4461110.png)
![N-{2-[methyl(phenyl)amino]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4461118.png)
![4-(1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-2-pyrrolidinyl)-3,5-dimethylisoxazole](/img/structure/B4461125.png)

![1-(4-fluorobenzyl)-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4461133.png)


![4-methyl-N-(3-methylbutyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4461167.png)
![N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-thiophenecarboxamide](/img/structure/B4461187.png)